Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of tetrahydroquinoline derivatives followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures . The esterification step involves the reaction of the brominated intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, quinoline derivatives, and dihydroquinoline derivatives .
Scientific Research Applications
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate: Similar in structure but differs in the position of the bromine atom and the degree of saturation in the ring.
Tert-butyl 4-bromo-5,6-dihydropyridine-1-carboxylate: Contains a dihydropyridine ring instead of a tetrahydroquinoline ring.
Uniqueness
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl ester group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSSXPAAXKJIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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